(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide
Overview
Description
(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and morpholine.
Bromomethylation: The bromomethyl group is introduced using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and secondary amines.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products typically include alcohols or amines.
Scientific Research Applications
(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect cellular pathways by altering the activity of key enzymes or receptors, leading to changes in cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)morpholine: Lacks the benzyl group, leading to different chemical properties and uses.
N-Benzylmorpholine: Substituted at the nitrogen atom, which affects its chemical behavior and biological activity.
Uniqueness
(S)-4-Benzyl-3-(bromomethyl)morpholine hydrobromide is unique due to the presence of both the benzyl and bromomethyl groups on the morpholine ring.
Properties
IUPAC Name |
(3S)-4-benzyl-3-(bromomethyl)morpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.BrH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCDUGPSYZOON-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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